
Propiocaine-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiocaine-d10 (hydrochloride) is a deuterated form of propiocaine hydrochloride, a local anesthetic drug. The deuterium labeling is used to study the pharmacokinetics and pharmacodynamics of the compound in scientific research. The molecular formula of Propiocaine-d10 (hydrochloride) is C17H16D10ClNO2, and it has a molecular weight of 321.91 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propiocaine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the propiocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Propiocaine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Propiocaine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed:
Oxidation: N-oxides of Propiocaine-d10.
Reduction: Amine derivatives.
Substitution: Azide and cyanide derivatives
Applications De Recherche Scientifique
Propiocaine-d10 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of propiocaine.
Biology: Employed in cellular studies to understand the interaction of propiocaine with biological membranes.
Medicine: Investigated for its potential use in developing new anesthetic formulations.
Industry: Utilized in the development of analytical methods for quality control of pharmaceutical products
Mécanisme D'action
Propiocaine-d10 (hydrochloride) exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. It specifically targets voltage-gated sodium channels, preventing the influx of sodium ions and thereby blocking the generation of action potentials. This results in localized anesthesia .
Comparaison Avec Des Composés Similaires
Proparacaine: Another local anesthetic used in ophthalmic practice.
Lidocaine: A widely used local anesthetic in various medical procedures.
Prilocaine: Often combined with lidocaine for topical anesthesia.
Comparison:
Propiocaine-d10 (hydrochloride): is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies.
Proparacaine: is primarily used in ophthalmology and has a different chemical structure.
Lidocaine: and Prilocaine are amide-type local anesthetics, whereas Propiocaine-d10 is an ester-type anesthetic .
Propriétés
Formule moléculaire |
C17H26ClNO2 |
|---|---|
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2; |
Clé InChI |
SLARELGEGUUVPI-ACFYHBDESA-N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCC(=O)C2=CC=C(C=C2)OCCC)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


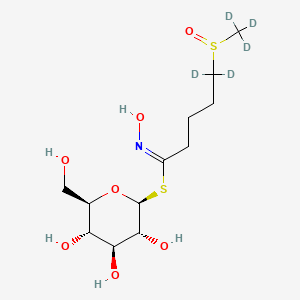
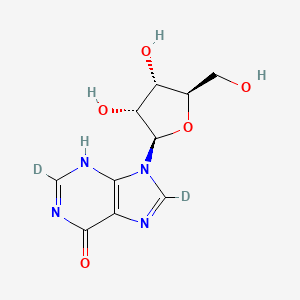
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
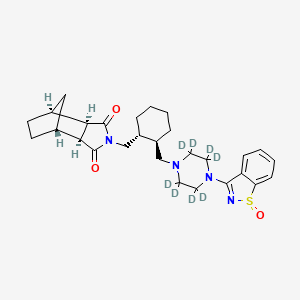


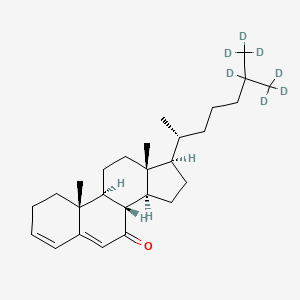
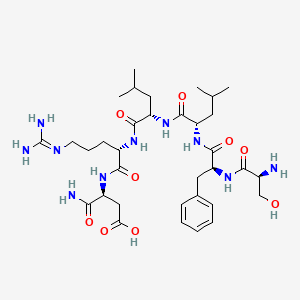
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
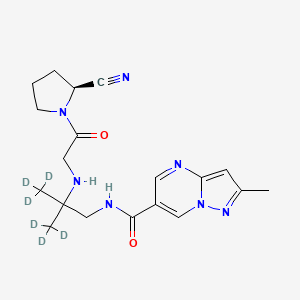
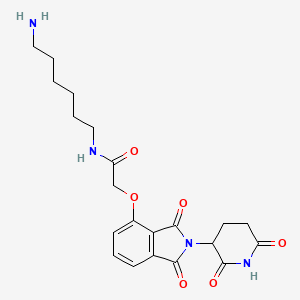
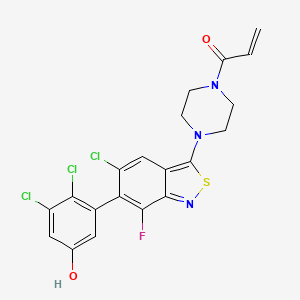
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
